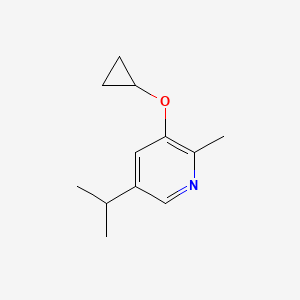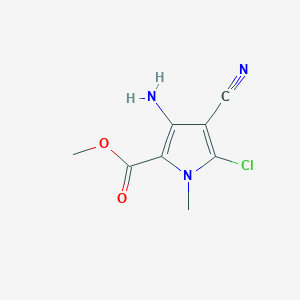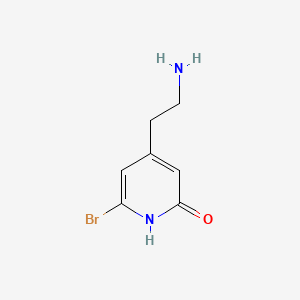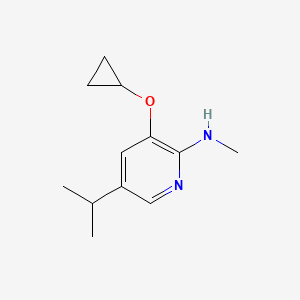
2-(Aminomethyl)-6-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-(methylamino)phenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, featuring both aminomethyl and methylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is a hydroquinone derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential as a quorum sensing inhibitor, particularly in controlling biofilm formation and virulence in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)phenol: A related compound with similar functional groups but lacking the aminomethyl group.
4-(Aminomethyl)phenol: Another similar compound with the aminomethyl group positioned differently on the phenol ring.
Uniqueness
2-(Aminomethyl)-6-(methylamino)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3 |
Clave InChI |
OEZAUJASEHGTLU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC(=C1O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















